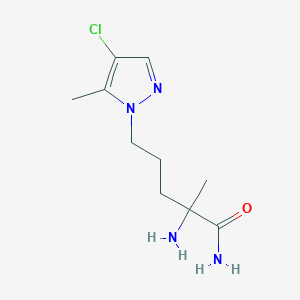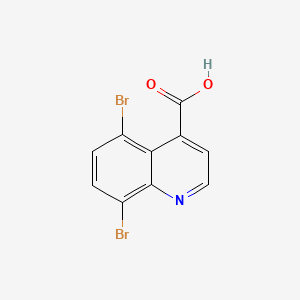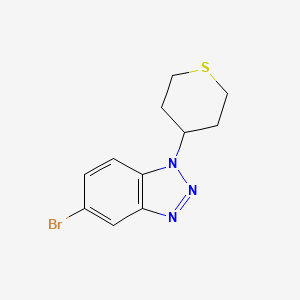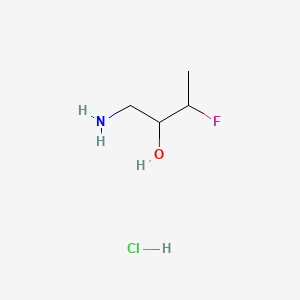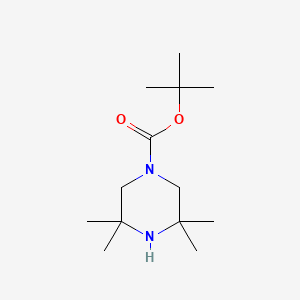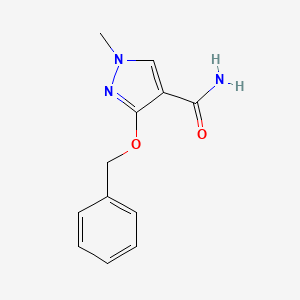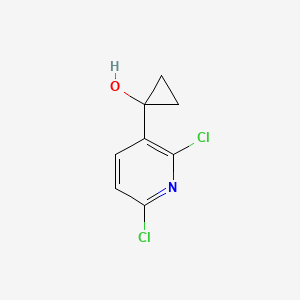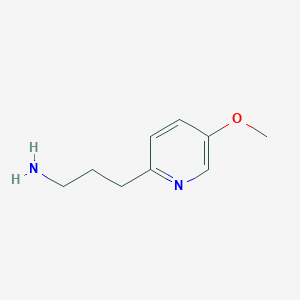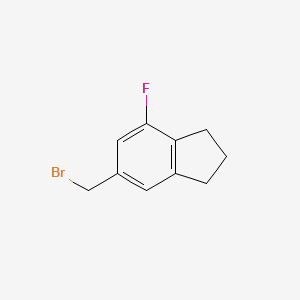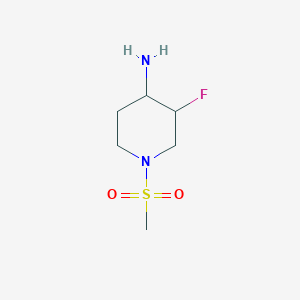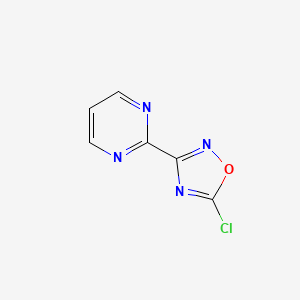![molecular formula C9H10Cl2F3NO B15316325 {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride is a chemical compound that features a trifluoromethoxy group, a chloro substituent, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(ethyl)aminehydrochloride
- {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(propyl)aminehydrochloride
Uniqueness
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10Cl2F3NO |
|---|---|
Molecular Weight |
276.08 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3NO.ClH/c1-14-5-6-2-3-8(7(10)4-6)15-9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
DGORYYKHWKWZNM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


